N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-fluorophenyl)methanesulfonamide N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-fluorophenyl)methanesulfonamide
Brand Name: Vulcanchem
CAS No.: 325986-11-6
VCID: VC7774145
InChI: InChI=1S/C22H21FN2O3S/c1-29(27,28)25(17-12-10-16(23)11-13-17)15-18(26)14-24-21-8-4-2-6-19(21)20-7-3-5-9-22(20)24/h2-13,18,26H,14-15H2,1H3
SMILES: CS(=O)(=O)N(CC(CN1C2=CC=CC=C2C3=CC=CC=C31)O)C4=CC=C(C=C4)F
Molecular Formula: C22H21FN2O3S
Molecular Weight: 412.48

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-fluorophenyl)methanesulfonamide

CAS No.: 325986-11-6

Cat. No.: VC7774145

Molecular Formula: C22H21FN2O3S

Molecular Weight: 412.48

* For research use only. Not for human or veterinary use.

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-fluorophenyl)methanesulfonamide - 325986-11-6

Specification

CAS No. 325986-11-6
Molecular Formula C22H21FN2O3S
Molecular Weight 412.48
IUPAC Name N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(4-fluorophenyl)methanesulfonamide
Standard InChI InChI=1S/C22H21FN2O3S/c1-29(27,28)25(17-12-10-16(23)11-13-17)15-18(26)14-24-21-8-4-2-6-19(21)20-7-3-5-9-22(20)24/h2-13,18,26H,14-15H2,1H3
Standard InChI Key CSDGEIZSUNESQD-UHFFFAOYSA-N
SMILES CS(=O)(=O)N(CC(CN1C2=CC=CC=C2C3=CC=CC=C31)O)C4=CC=C(C=C4)F

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(4-fluorophenyl)methanesulfonamide, reflects its hybrid structure. Key components include:

  • Carbazole moiety: A tricyclic aromatic system known for intercalating into DNA and modulating enzyme activity .

  • 4-Fluorophenyl group: Enhances lipophilicity and metabolic stability compared to non-halogenated analogs.

  • Methanesulfonamide group: A common pharmacophore in enzyme inhibitors, facilitating hydrogen bonding with biological targets .

The molecular weight is 412.48 g/mol, with a calculated partition coefficient (LogP) of 3.2, indicating moderate lipid solubility .

Synonyms and Identifiers

This compound is cataloged under multiple identifiers, including:

  • CAS Registry: 309928-51-6

  • ChEMBL ID: CHEMBL4283611

  • PubChem CID: 2887918
    Synonyms such as Oprea1_080267 and SCHEMBL15380866 are used in specialized databases .

Physicochemical Properties

Crystallography and Conformational Analysis

X-ray diffraction studies of structurally analogous carbazole sulfonamides reveal critical insights:

  • The carbazole’s hydrogenated ring adopts a half-chair conformation, while the fluorophenyl group forms a dihedral angle of 41.5° relative to the carbazole plane .

  • Intermolecular interactions: Carbazole units engage in face-to-face stacking (interplanar separation: 4.06 Å) and edge-to-face contacts (H⋯C distance: 2.53 Å), stabilizing the crystal lattice .

Solubility and Stability

  • Aqueous solubility: Estimated at 0.12 mg/mL (25°C), limited by the carbazole’s hydrophobicity .

  • Thermal stability: Decomposes above 240°C, consistent with sulfonamide derivatives .

Synthesis and Characterization

Synthetic Pathways

The compound is synthesized via a multi-step protocol:

  • Carbazole activation: 9H-carbazole is alkylated with epichlorohydrin to introduce the hydroxypropyl sidechain.

  • Sulfonamide formation: Reacting the intermediate with methanesulfonyl chloride in the presence of 4-fluoroaniline yields the target compound .

Analytical Data

Despite its inclusion in chemical catalogs (e.g., Sigma-Aldrich L142859), analytical characterization remains sparse. Key spectral predictions include:

  • 1^1H NMR: Aromatic protons (δ 7.2–8.1 ppm), hydroxypropyl CH2_2 (δ 3.4–3.8 ppm), and sulfonamide S=O (δ 3.1 ppm) .

  • MS (ESI+): [M+H]+^+ at m/z 413.1 .

Biological Activity and Mechanistic Hypotheses

Antimicrobial Activity

The sulfonamide group may inhibit dihydropteroate synthase, a folate pathway enzyme in bacteria. Fluorine’s electron-withdrawing effect could enhance binding affinity compared to non-halogenated analogs.

Pharmacological Applications and Challenges

Drug Development Considerations

  • Bioavailability: Moderate LogP suggests adequate blood-brain barrier penetration for CNS targets.

  • Metabolic liabilities: Carbazole’s aromatic system may undergo cytochrome P450-mediated oxidation, necessitating prodrug strategies .

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